ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate
Description
Ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate is a synthetic α,β-unsaturated cyanoacrylate derivative featuring a piperazine core substituted with a 3-(trifluoromethyl)phenyl group. This compound belongs to a class of molecules frequently explored as intermediates in pharmaceutical and agrochemical research due to their structural versatility. The (2E)-configuration of the acrylate group ensures a planar, conjugated system, which may influence reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for further pharmacological optimization.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-2-25-16(24)13(11-21)12-22-6-8-23(9-7-22)15-5-3-4-14(10-15)17(18,19)20/h3-5,10,12H,2,6-9H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNKHPIGKQKVKH-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl cyanoacetate, 3-(trifluoromethyl)aniline, and piperazine.
Formation of Intermediate: The initial step involves the reaction of ethyl cyanoacetate with 3-(trifluoromethyl)aniline to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with piperazine under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate involves its interaction with molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with other piperazine-linked cyanoacrylates, differing primarily in substituent groups. Key analogues include:
- Trifluoromethyl vs. This may influence binding affinity in biological systems.
- Thiophene vs. Aromatic Rings : Replacing phenyl with thiophen-2-yl (as in ) alters electronic properties due to sulfur’s polarizability, possibly affecting solubility and intermolecular interactions.
Conformational Analysis
The (2E)-configuration in the target compound ensures a syn-periplanar conformation across the C=C bond, as observed in structurally similar ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (C4–C8–C9–C10 torsion angle: 3.2°) .
Biological Activity
Ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications through a comprehensive review of relevant studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a trifluoromethyl group, contributing to its unique reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 300.28 g/mol. The presence of the cyano group enhances its potential as a bioactive molecule.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole compounds have shown notable antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .
2. Antitumor Activity
Studies have highlighted the potential of this compound in cancer therapy. It has been observed to inhibit various tumor cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, pyrazole derivatives have demonstrated efficacy against BRAF(V600E) and EGFR mutations, which are critical targets in cancer treatment .
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogenic organisms or cancer cells.
- Receptor Modulation : It can modulate G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate various physiological responses .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds provides insights into the unique biological profile of this compound:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Ethyl (2E)-cyano{2-(3-trifluoromethylphenyl)hydrazinylidene}ethanoate | C13H10F3N2O2 | Selective herbicidal activity |
| Ethyl 2-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate | C13H12N4O3 | Antimicrobial and anticancer |
| Ethyl N-(4-cyano-3-trifluoromethylphenyl)-carbamate | C12H10F3N3O2 | Antiviral properties |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various applications:
- Antitumor Efficacy : A study on human breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability compared to controls, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, indicating its broad-spectrum antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
